molecular formula C₁₄H₂₀N₂O₄S B1144849 (S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)methanesulfonamide CAS No. 546141-34-8

(S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)methanesulfonamide

Cat. No.: B1144849
CAS No.: 546141-34-8
M. Wt: 312.38
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)methanesulfonamide typically involves multiple steps. One common synthetic route includes the following steps :

    Formation of the oxazole ring: This step involves the cyclization of appropriate precursors to form the oxazole ring.

    Introduction of the methoxy group: The methoxy group is introduced through a substitution reaction.

    Attachment of the methanesulfonamide group: This step involves the reaction of the intermediate compound with methanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of large reactors, precise temperature control, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

(S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

(S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)methanesulfonamide has several scientific research applications :

Comparison with Similar Compounds

(S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)methanesulfonamide can be compared with other similar compounds, such as:

    N-[2-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-6-methylphenyl]methanesulfonamide: This compound has a similar structure but with a methyl group instead of a methoxy group.

    N-[2-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-6-ethylphenyl]methanesulfonamide: This compound has an ethyl group instead of a methoxy group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-methoxy-6-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-9(2)11-8-20-14(15-11)10-6-5-7-12(19-3)13(10)16-21(4,17)18/h5-7,9,11,16H,8H2,1-4H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGJTTRPXOAJEA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=C(C(=CC=C2)OC)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=C(C(=CC=C2)OC)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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